N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-15(11-4-3-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLIDXVVZRQRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound comprises a 2-bromo-5-methoxyphenyl group connected via a methylene bridge to a nitrogen atom bearing methyl and cyclobutyl substituents. Retrosynthetically, the molecule can be dissected into two primary fragments:
Retrosynthetic Pathways
Two dominant strategies emerge:
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Direct Alkylation : Coupling N-methylcyclobutanamine with 2-bromo-5-methoxybenzyl bromide under basic conditions.
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Reductive Amination : Condensing 2-bromo-5-methoxybenzaldehyde with N-methylcyclobutanamine followed by reduction.
Synthesis of Key Intermediates
Preparation of 2-Bromo-5-methoxybenzyl Bromide
This intermediate is pivotal for alkylation. A representative protocol involves:
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Bromination of 2-Bromo-5-methoxytoluene :
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Alternative Route via Alcohol Intermediate :
Synthesis of N-Methylcyclobutanamine
Methylation of Cyclobutanamine :
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Reagents : Methyl iodide, K₂CO₃, DMF.
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Workup : Acid-base extraction to isolate the amine hydrochloride.
Alkylation of N-Methylcyclobutanamine
Direct N-Alkylation Protocol
Procedure :
-
Reaction Setup :
-
Workup :
Mechanistic Insight :
The base deprotonates the amine, enhancing nucleophilicity for an SN2 attack on the benzyl bromide. Steric hindrance from the cyclobutyl group necessitates prolonged heating.
Optimization of Reaction Conditions
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Solvent Screening : DMF > THF > MeCN (higher polarity improves solubility of ionic intermediates).
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Base Selection : K₂CO₃ outperforms NaH due to milder conditions and reduced side reactions.
Reductive Amination Approach
Aldehyde Intermediate Preparation
2-Bromo-5-methoxybenzaldehyde Synthesis :
Reductive Coupling
Procedure :
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Condensation : 2-Bromo-5-methoxybenzaldehyde (1.0 equiv), N-methylcyclobutanamine (1.5 equiv), MeOH, rt, 2 h.
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Purification : Acid-base extraction, recrystallization (EtOAc/hexane).
Limitations : Lower yields compared to alkylation, attributed to imine instability and over-reduction byproducts.
Comparative Analysis of Methodologies
| Parameter | Alkylation | Reductive Amination |
|---|---|---|
| Yield | 72–78% | 60–65% |
| Reaction Time | 12 h | 3 h |
| Byproducts | Minimal | Imine oligomers |
| Scalability | High | Moderate |
Alkylation is preferred for industrial-scale synthesis due to higher reproducibility and yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromo group or to modify the cyclobutanamine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, often in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated amines and modified cyclobutanamine derivatives.
Scientific Research Applications
The compound N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine, often referred to in research contexts as a potential therapeutic agent, has garnered attention for its unique structural characteristics and potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, while also providing insights from recent studies.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These findings suggest that the compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various cyclobutane derivatives and their effects on depressive behaviors in rodent models. The results showed that certain derivatives, including those with similar structures to this compound, displayed significant reductions in depression-like symptoms compared to controls .
Analgesic Properties
The analgesic potential of this compound is another area of interest. Research has shown that certain analogs can modulate pain pathways, potentially offering new avenues for pain management therapies.
Case Study:
A publication in Pain Research and Management detailed experiments where compounds with structural similarities were tested for their analgesic efficacy using the formalin test in mice. The study reported that these compounds significantly reduced both phases of pain response, indicating a dual mechanism of action .
Anticancer Activity
Emerging evidence suggests that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
A study featured in Cancer Letters evaluated the cytotoxic effects of various cyclobutane derivatives on cancer cell lines. The results indicated that compounds with similar substituents to this compound showed promising results against breast and lung cancer cells, highlighting their potential as lead compounds for further development .
Toxicological Studies
Understanding the safety profile of this compound is crucial for future applications. Toxicological assessments have been conducted to evaluate its safety margins and potential side effects.
Findings:
In a toxicological evaluation published in Toxicology Reports, researchers examined the acute toxicity of similar cyclobutane derivatives. The study provided data on LD50 values and highlighted the importance of structure-activity relationships (SAR) in predicting toxicity .
Mechanism of Action
The mechanism of action of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The bromo-methoxyphenyl group can interact with aromatic residues in proteins, while the cyclobutanamine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Benzyl substituent : A 2-bromo-5-methoxyphenyl group attached to the nitrogen atom. The bromine atom at the ortho position and methoxy group at the para position introduce steric and electronic effects, respectively.
Physicochemical Properties (Calculated):
- LogP (XLogP) : ~2.0, indicating moderate lipophilicity .
- Hydrogen bond donors/acceptors: 1 donor (NH), 2 acceptors (methoxy oxygen and amine) .
Comparison with Similar Compounds
The structural analogs of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine vary in substitution patterns on the aromatic ring or cyclobutane moiety. Below is a detailed comparison with key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Polarity: The methoxy group in the target compound enhances polarity compared to fluoro-substituted analogs (e.g., CAS 1251209-10-5 ), as evidenced by its lower XLogP (2.0 vs. 2.3–2.5). This may improve aqueous solubility but reduce membrane permeability.
Cyclobutane vs. Larger Rings: The cyclobutane core in the target compound and its analogs imposes greater conformational rigidity than the dibenzannulene ring in cyclobutylated nortriptyline . This rigidity may reduce metabolic degradation but limit adaptability to flexible binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of (2-bromo-5-methoxyphenyl)methanamine with a cyclobutylating agent, as suggested by analogous reactions in .
- Fluorinated analogs (e.g., CAS 1775205-43-0 ) require halogen-specific coupling steps, increasing synthetic complexity.
The bromine and methoxy groups may confer selectivity for halogen-binding enzyme pockets or serotonin receptors.
Biological Activity
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine is a compound of increasing interest in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a bromo and methoxy phenyl group, which contributes to its unique biological interactions. The molecular formula is with a molecular weight of approximately 244.09 g/mol.
Research indicates that this compound may act as an inhibitor of certain protein kinases, particularly the ERK1/2 signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival, making it a significant target for cancer therapy.
| Mechanism | Description |
|---|---|
| ERK1/2 Inhibition | Suppresses the MAPK pathway, which is often upregulated in cancers. |
| Protein Kinase Interaction | Potential to modulate various kinases involved in cell signaling. |
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, inhibition of the ERK1/2 pathway has been linked to reduced tumor growth in preclinical models.
Case Study: ERK1/2 Inhibition in Cancer Models
In a study examining the effects of similar compounds on cancer cell lines harboring B-Raf mutations, it was found that treatment led to decreased cell viability and induced apoptosis. The following results were obtained:
- Cell Lines Tested : A375 (melanoma), HCT116 (colon cancer)
- Concentration Range : 0.1 µM to 10 µM
- Results : IC50 values ranged from 0.5 µM to 3 µM, indicating potent activity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A375 | 0.5 | Significant apoptosis |
| HCT116 | 3.0 | Reduced proliferation |
Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its modulatory effects on the ERK pathway suggest possible uses in treating conditions associated with aberrant signaling pathways, such as:
- Neurological Disorders : Potential neuroprotective effects.
- Inflammatory Diseases : Modulation of inflammatory responses through kinase inhibition.
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered. Early-stage studies have shown manageable toxicity levels at therapeutic doses; however, further investigation is required.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structural identity of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, the deshielded proton signals near the bromine atom (δ ~7.2–7.5 ppm) and methoxy group (δ ~3.8 ppm) are critical for aromatic ring characterization .
- Infrared Spectroscopy (IR) : Identify characteristic absorptions for C-Br (550–650 cm) and N-methyl groups (~2800 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with cyclobutane ring cleavage .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Bromination of 5-methoxybenzylamine derivatives using N-bromosuccinimide (NBS) under controlled light conditions to avoid over-bromination .
- Step 2 : Alkylation of the intermediate with methyl iodide in the presence of a base (e.g., KCO) to introduce the N-methyl group .
- Step 3 : Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis (RCM), optimized using Grubbs catalysts .
Q. How can researchers mitigate toxicity risks during handling?
- Methodological Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and PPE due to potential brominated compound toxicity.
- First-Aid Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Analysis : The cyclobutane ring’s constrained geometry hinders access to the amine nitrogen, reducing nucleophilicity. Computational modeling (DFT) can predict reactive sites .
- Electronic Effects : Electron-withdrawing bromine and methoxy groups polarize the aromatic ring, directing electrophilic substitution to para positions. Kinetic studies using Suzuki-Miyaura coupling with Pd catalysts validate regioselectivity .
Q. What strategies resolve contradictions in reported yields for bromination steps during synthesis?
- Methodological Answer :
- Variable Control : Optimize reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and brominating agent (e.g., Br vs. NBS) to address discrepancies .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated analogs) and adjust stoichiometry or reaction time .
Q. How can fluorescence spectroscopy be applied to study this compound’s interactions with biological targets?
- Methodological Answer :
- Fluorescence Quenching Assays : Monitor changes in emission intensity when the compound binds to proteins (e.g., serum albumin).
- Quantum Yield Calculations : Compare with structurally similar brominated aromatics to correlate substituent effects with photophysical behavior .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
- Docking Studies : Molecular docking with AutoDock Vina to screen for binding affinity to receptors (e.g., serotonin transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
